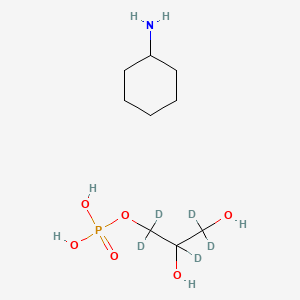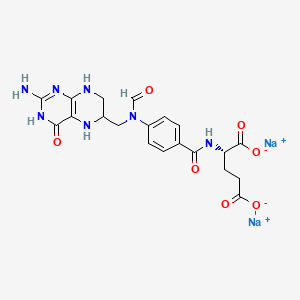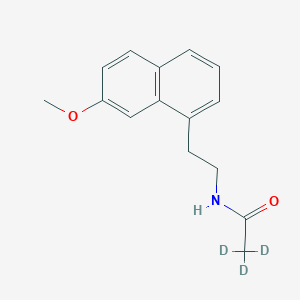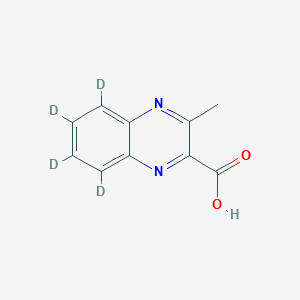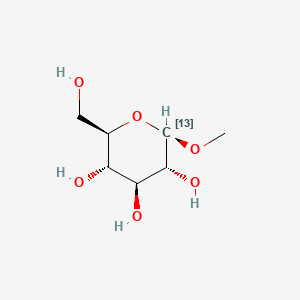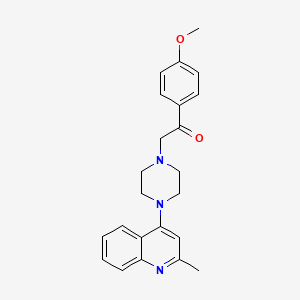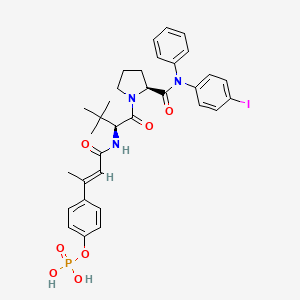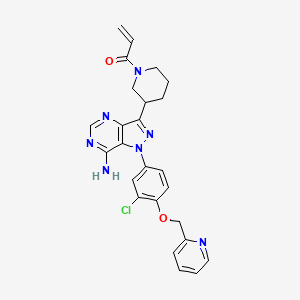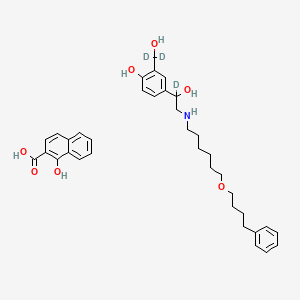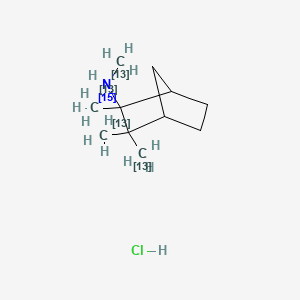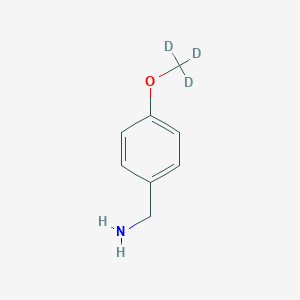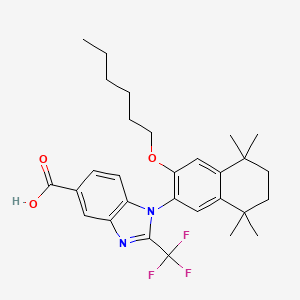
RXR antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RXR antagonist 2 is a compound that targets the retinoid X receptor (RXR), a member of the nuclear receptor superfamily. RXRs play a crucial role in regulating gene expression, cellular differentiation, and metabolic processes. This compound is used as a chemical tool in biological research and has potential therapeutic applications in treating diseases such as diabetes and allergies .
Méthodes De Préparation
The synthesis of RXR antagonist 2 involves several steps, including the formation of a dibenzodiazepine skeleton. One of the first RXR antagonists, HX531, contains this skeleton and functions via the RXR-PPARγ heterodimer . The synthetic route typically involves quantum mechanics calculations and molecular mechanical docking simulations to study the docking mode of the compound with the human RXRα ligand-binding domain
Analyse Des Réactions Chimiques
RXR antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different derivatives when reacted with various nucleophiles .
Applications De Recherche Scientifique
RXR antagonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of RXRs. In biology, it helps researchers understand the role of RXRs in cellular processes and disease mechanisms. In medicine, this compound has potential therapeutic applications for treating diseases such as diabetes, allergies, and certain types of cancer . In industry, it is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
RXR antagonist 2 exerts its effects by interfering with the binding of RXR agonists to RXRs . This prevents the activation of RXR-mediated gene expression and disrupts the normal function of RXRs. The molecular targets of this compound include the ligand-binding domain of RXRs, which undergoes conformational changes upon binding . These changes prevent the recruitment of coactivators and inhibit transcriptional activation.
Comparaison Avec Des Composés Similaires
RXR antagonist 2 is unique compared to other RXR antagonists due to its specific structure and binding properties. Similar compounds include HX531 and LG100754, which also target RXRs but have different binding modes and effects . HX531 acts as an antagonist for both RXR homodimers and heterodimers, while LG100754 is an antagonist for RXR homodimers and an agonist for RXR heterodimers . The uniqueness of this compound lies in its ability to selectively inhibit RXR-mediated gene expression without affecting other nuclear receptors.
Propriétés
Formule moléculaire |
C29H35F3N2O3 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
1-(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2-(trifluoromethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-6-7-8-9-14-37-24-17-20-19(27(2,3)12-13-28(20,4)5)16-23(24)34-22-11-10-18(25(35)36)15-21(22)33-26(34)29(30,31)32/h10-11,15-17H,6-9,12-14H2,1-5H3,(H,35,36) |
Clé InChI |
NELPEUCFJDAMAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


